2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Overview
Description
2-(Pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one, also known as 2-PBT or PBT, is a heterocyclic compound derived from benzothiazinone and pyridine. It is a very useful synthetic molecule that has a wide range of applications in scientific research and drug development. It has been studied extensively in recent years due to its unique properties and potential therapeutic benefits.
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis Techniques : The compound's synthesis is often achieved using methods like microwave-assisted synthesis, demonstrating its versatile and efficient production techniques (Ashok, Pallavi, Reddy, & Rao, 2006).
Anti-inflammatory and Analgesic Effects : Certain derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. For example, some pyridine derivatives of thiazolidin-4-ones showed promising results in these areas (Ranga, Sharma, & Kumar, 2013).
Antimicrobial and Antitumor Potential : Zinc(II) complexes with pyridine thiazole derivatives, including this compound, demonstrated notable antimicrobial and antitumor activities (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).
Anti-HIV Properties : Some derivatives have been noted for their potential in inhibiting HIV-RT activity, showcasing the compound's relevance in antiretroviral research (Feng, Li, Shao, Zhu, Li, Chen, & Li, 2015).
Antitubercular Activity : Studies involving the structural characterization and modification of the compound have shown relevance in antitubercular therapy, particularly against Mycobacterium tuberculosis (Richter, Seidel, Graf, Goddard, Lehmann, Schlegel, Khater, & Imming, 2022).
Catalytic Applications : Certain complexes containing this compound have been used as catalysts in olefin oxidation processes, indicating its utility in chemical synthesis (Ghorbanloo, Jafari, Bikas, Krawczyk, & Lis, 2017).
Chemical Properties and Structural Analysis
Chemical Transformations : The compound undergoes interesting chemical transformations like dearomatization and decarbonylation, which are crucial for understanding its chemical behavior (Richter et al., 2022).
Structural Characterization : X-ray crystallography has been used extensively to determine the molecular structure of derivatives of this compound, essential for designing pharmaceuticals (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
properties
IUPAC Name |
2-pyridin-2-yl-1,3-benzothiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAKVEWPYUIGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431601 | |
Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one | |
CAS RN |
99420-15-2 | |
Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99420-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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